molecular formula C13H14N4O3S B097821 Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- CAS No. 17895-40-8

Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-

Katalognummer: B097821
CAS-Nummer: 17895-40-8
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: HKOIFYLIHVRRCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DABSA and is used in various fields of study, including analytical chemistry, biochemistry, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

DABSA has been widely used in scientific research as a reagent for the determination of various compounds. It has been used as a chromogenic reagent for the determination of amino acids, peptides, and proteins. DABSA has also been used in the determination of nitrite and nitrate in biological samples. Additionally, DABSA has been used as a pH indicator and as a reagent for the detection of metal ions.

Wirkmechanismus

The mechanism of action of DABSA is not fully understood. However, it is known to react with various compounds, resulting in the formation of colored products. The reaction involves the formation of an azo compound, which is responsible for the color formation.
Biochemical and Physiological Effects:
DABSA has no known biochemical or physiological effects. It is a synthetic compound that is used solely for research purposes.

Vorteile Und Einschränkungen Für Laborexperimente

DABSA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reagent is stable and has a long shelf life. Additionally, DABSA is highly selective and sensitive, making it ideal for the determination of various compounds.
However, DABSA also has some limitations. It is a hazardous compound that requires careful handling due to its potential toxicity. Additionally, DABSA is not suitable for use in biological samples, as it can interfere with the results.

Zukünftige Richtungen

There are several future directions for the use of DABSA in scientific research. One potential application is in the determination of amino acids and peptides in biological samples. Additionally, DABSA could be used in the development of new pH indicators and metal ion sensors. Further research is needed to explore the full potential of DABSA in these areas.
Conclusion:
In conclusion, Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a unique compound that has gained significant attention in scientific research. It is commonly used as a reagent for the determination of various compounds and has several advantages and limitations for use in lab experiments. Further research is needed to explore the full potential of DABSA in various fields of study.

Synthesemethoden

DABSA can be synthesized through the diazotization of 2,4-diamino-5-methylbenzenesulfonic acid followed by coupling with 4-aminobenzoic acid. The process involves the use of strong acids and requires careful handling due to the potential hazards involved.

Eigenschaften

17895-40-8

Molekularformel

C13H14N4O3S

Molekulargewicht

306.34 g/mol

IUPAC-Name

4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H14N4O3S/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20/h2-7H,14-15H2,1H3,(H,18,19,20)

InChI-Schlüssel

HKOIFYLIHVRRCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O

Kanonische SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O

17895-40-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.